4-Methyl-5-phenylthiophene-2-carbonyl chloride

Description

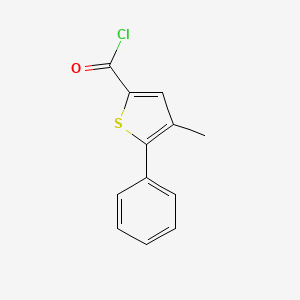

4-Methyl-5-phenylthiophene-2-carbonyl chloride is a heterocyclic acyl chloride featuring a thiophene core substituted with a methyl group at position 4, a phenyl group at position 5, and a reactive carbonyl chloride moiety at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of amides, esters, and other derivatives through nucleophilic acyl substitution reactions. Its structure combines electron-donating (methyl) and electron-withdrawing (carbonyl chloride) groups, creating a unique electronic environment that influences reactivity and stability.

Properties

IUPAC Name |

4-methyl-5-phenylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClOS/c1-8-7-10(12(13)14)15-11(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCPDTXWCIENCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-phenylthiophene-2-carbonyl chloride typically involves the chlorination of 4-Methyl-5-phenylthiophene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:

4-Methyl-5-phenylthiophene-2-carboxylic acid+SOCl2→4-Methyl-5-phenylthiophene-2-carbonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenylthiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Oxidation reactions can convert the thiophene ring to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Scientific Research Applications

Synthesis of Bioactive Compounds

4-Methyl-5-phenylthiophene-2-carbonyl chloride serves as an intermediate in the synthesis of various bioactive molecules. Its electrophilic carbonyl group can be utilized in reactions with amines and alcohols to form amides and esters, respectively. This property is crucial for developing pharmaceuticals and agrochemicals.

Example Case Study:

In a study published in the Molecules journal, derivatives of thiophene were synthesized using carbonyl chlorides, demonstrating their potential as inhibitors of hypoxia-inducible factors (HIFs), which are important in cancer biology .

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Its derivatives have shown promise in modulating biological pathways associated with cancer and inflammation.

Notable Findings:

Research has indicated that certain thiophene derivatives exhibit cytotoxic effects against cancer cell lines, highlighting the importance of the thiophene scaffold in drug design . For instance, compounds derived from 4-methyl-5-phenylthiophene have been investigated for their ability to inhibit specific enzymes involved in tumor progression.

Material Science

In material science, this compound can be used as a building block for the development of conductive polymers and organic semiconductors. The incorporation of thiophene units into polymer backbones enhances electrical conductivity and thermal stability.

Applications:

- Organic Photovoltaics: Thiophene-based compounds are integral to the development of organic solar cells due to their favorable electronic properties.

- Organic Light Emitting Diodes (OLEDs): The compound's derivatives can be utilized in OLEDs, contributing to improved light emission efficiency .

Data Table: Summary of Applications

| Application Area | Description | Example Outcomes |

|---|---|---|

| Bioactive Compound Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals | Inhibitors of HIFs related to cancer |

| Medicinal Chemistry | Potential therapeutic agents targeting cancer and inflammation | Cytotoxic effects on cancer cell lines |

| Material Science | Building block for conductive polymers and organic semiconductors | Improved efficiency in organic photovoltaics |

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenylthiophene-2-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The thiophene ring and phenyl group contribute to the compound’s stability and electronic properties, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

5-Methylthiophene-2-carbonyl Chloride

Structural Differences :

- Molecular Formula : C₇H₅ClOS (vs. C₁₂H₉ClOS for the target compound).

4’-Methylbiphenyl-2-carbonyl Chloride

Structural Differences :

- Replaces the thiophene ring with a biphenyl system, featuring a methyl group on the distal phenyl ring.

- Molecular Formula : C₁₄H₁₁ClO (vs. C₁₂H₉ClOS for the target compound).

4-Methyl-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl Chloride

Structural Differences :

- Substitutes the thiophene ring with a thiazole heterocycle and introduces a trifluoromethylphenyl group.

- Molecular Formula: C₁₂H₇ClF₃NOS (vs. C₁₂H₉ClOS for the target compound).

Comparative Data Table

*Inferred from analogous thiophene acyl chloride syntheses.

Key Findings and Implications

Electron-withdrawing groups (e.g., CF₃ in thiazole derivatives) significantly enhance reactivity .

Synthetic Flexibility :

- Thiophene-based acyl chlorides are versatile intermediates for pharmaceuticals, whereas biphenyl or thiazole derivatives are more niche in application .

Data Gaps :

- Direct melting points, yields, and spectral data for this compound are absent in the provided evidence, highlighting the need for further experimental characterization.

Biological Activity

4-Methyl-5-phenylthiophene-2-carbonyl chloride is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : C12H9ClOS

- Molecular Weight : 234.72 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and antiviral effects. Its mechanism of action primarily involves interaction with specific enzymes and receptors, modulating their activity.

The compound's biological effects are attributed to its ability to interact with various molecular targets. Similar compounds have shown inhibition of viral enzymes, such as the hepatitis C virus (HCV) NS3 protease, suggesting a potential pathway for antiviral activity. The exact molecular targets for this compound require further elucidation through detailed studies.

Antiviral Activity

-

Study on HCV Inhibition :

- A study evaluated the compound's ability to inhibit HCV NS3 protease, showing promising results in vitro. The compound's structural similarity to known inhibitors suggests it may also act on similar pathways.

- Mechanistic Insights :

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. In laboratory settings, it has been tested against various bacterial strains, demonstrating significant inhibitory effects at certain concentrations .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.